molecular formula C31H26N2O4 B4080986 2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate

2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate

Cat. No.: B4080986
M. Wt: 490.5 g/mol
InChI Key: MECLGBRZOKGECQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate is a complex organic compound with a unique structure that includes a phenanthrolin moiety and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate typically involves multiple steps, including the formation of the phenanthrolin core and subsequent functionalization. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenanthrolin derivatives and acetate-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research .

Properties

IUPAC Name

[2-methoxy-4-(9-oxo-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-8-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-18(34)37-27-13-10-20(17-28(27)36-2)31-30-23(15-21(16-26(30)35)19-7-4-3-5-8-19)29-22-9-6-14-32-24(22)11-12-25(29)33-31/h3-14,17,21,31,33H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECLGBRZOKGECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate
Reactant of Route 3
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate
Reactant of Route 6
2-Methoxy-4-{9-oxo-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-8-YL}phenyl acetate

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